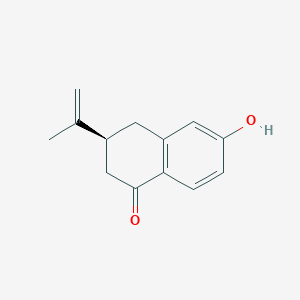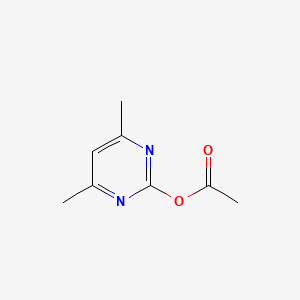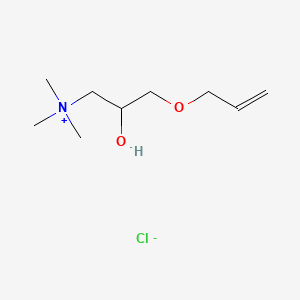
2-Butyl-6-methyl-1,2-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-6-methyl-1,2-dihydropyridine is a derivative of dihydropyridine, a class of compounds known for their significant role in medicinal chemistry. Dihydropyridines are widely recognized for their applications in pharmaceuticals, particularly as calcium channel blockers. These compounds are characterized by their partially saturated pyridine ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 2-Butyl-6-methyl-1,2-dihydropyridine can be achieved through various synthetic routes. One common method is the Hantzsch dihydropyridine synthesis, which involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . This reaction typically proceeds under mild conditions and can be carried out in various solvents, including water and ethanol. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, such as using microwave irradiation or ultrasonic irradiation to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
2-Butyl-6-methyl-1,2-dihydropyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-Butyl-6-methyl-1,2-dihydropyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Butyl-6-methyl-1,2-dihydropyridine involves its interaction with molecular targets such as voltage-gated calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to other dihydropyridine derivatives used as antihypertensive agents.
Vergleich Mit ähnlichen Verbindungen
2-Butyl-6-methyl-1,2-dihydropyridine can be compared to other dihydropyridine derivatives such as nifedipine, amlodipine, and nimodipine. While all these compounds share a common dihydropyridine core, they differ in their substituents, which influence their pharmacokinetic and pharmacodynamic properties . For example:
Nifedipine: Known for its rapid onset of action and short half-life.
Amlodipine: Characterized by its long duration of action and once-daily dosing.
Nimodipine: Notable for its ability to cross the blood-brain barrier and its use in treating cerebral vasospasm.
The unique butyl and methyl substituents on this compound may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H17N |
|---|---|
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
2-butyl-6-methyl-1,2-dihydropyridine |
InChI |
InChI=1S/C10H17N/c1-3-4-7-10-8-5-6-9(2)11-10/h5-6,8,10-11H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
SKOIAXKICMRYMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C=CC=C(N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


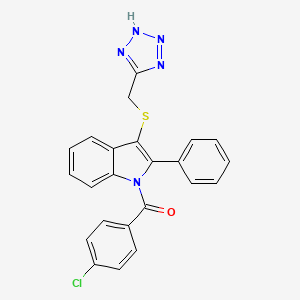
![N-[2-(3-ethynylphenyl)ethyl]acetamide](/img/structure/B13790211.png)
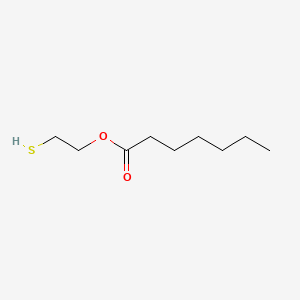
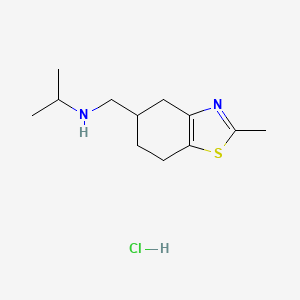
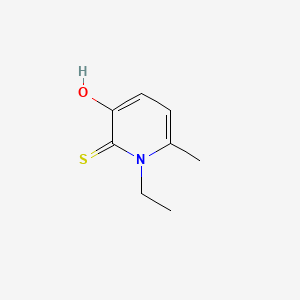
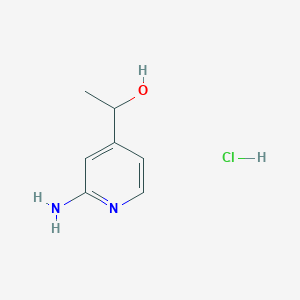


![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)

